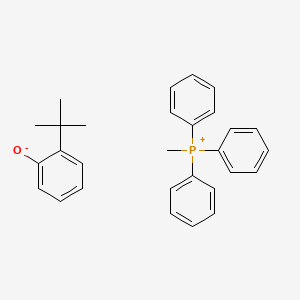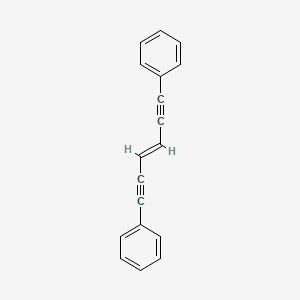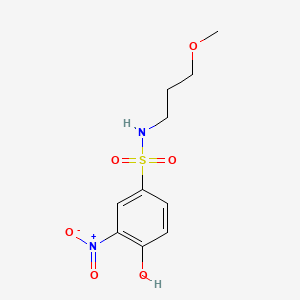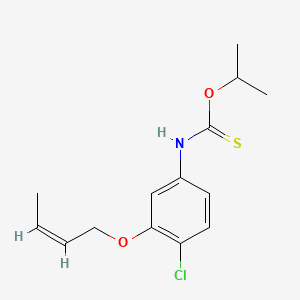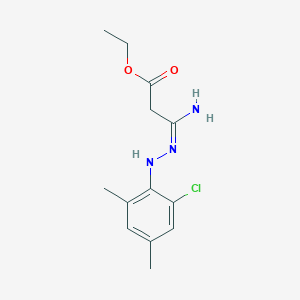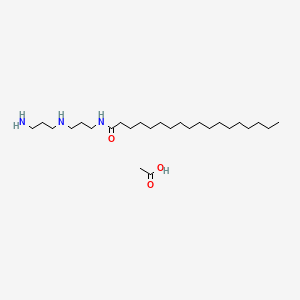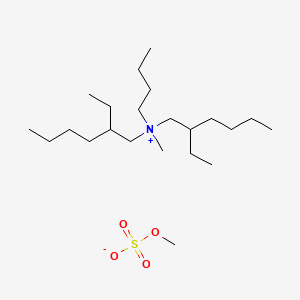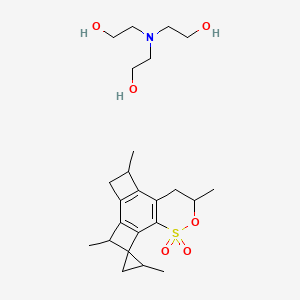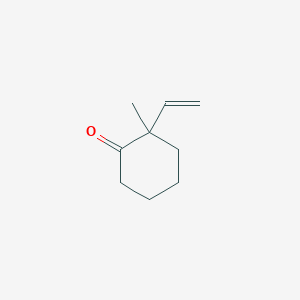
2-Ethenyl-2-methylcyclohexanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethenyl-2-methylcyclohexanone is a cyclic ketone with the molecular formula C10H16O It is a derivative of cyclohexanone, characterized by the presence of an ethenyl group and a methyl group attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Chlorination and Dehydrohalogenation: One common method involves the chlorination of 2-methylcyclohexanone followed by dehydrohalogenation. The process begins with the reaction of 2-methylcyclohexanone with sulfuryl chloride in dry carbon tetrachloride, resulting in 2-chloro-2-methylcyclohexanone.
Allylation: Another method involves the allylation of 2-methylcyclohexanone.
Industrial Production Methods
Industrial production methods for 2-ethenyl-2-methylcyclohexanone typically involve large-scale chlorination and dehydrohalogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-Ethenyl-2-methylcyclohexanone can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation agents like chlorine or bromine are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Ethenyl-2-methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances and flavoring agents.
Mechanism of Action
The mechanism of action of 2-ethenyl-2-methylcyclohexanone involves its interaction with specific molecular targets and pathways. The compound can undergo various chemical transformations, influencing biological processes through its metabolites. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Methylcyclohexanone: A cyclic ketone with a similar structure but lacking the ethenyl group.
Cyclohexanone: The parent compound without any substituents.
2-Methyl-2-cyclohexenone: A closely related compound with a double bond in the ring.
Uniqueness
2-Ethenyl-2-methylcyclohexanone is unique due to the presence of both an ethenyl and a methyl group on the cyclohexane ring, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
63196-62-3 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
2-ethenyl-2-methylcyclohexan-1-one |
InChI |
InChI=1S/C9H14O/c1-3-9(2)7-5-4-6-8(9)10/h3H,1,4-7H2,2H3 |
InChI Key |
APZRDJBSBJUMIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCCC1=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,3-dioxo-2-oxa-3λ6-thiatricyclo[6.3.1.04,12]dodeca-1(11),4(12),5,7,9-pentaene-7-sulfonic acid](/img/structure/B12688778.png)
